molecular formula C25H32NO5S2+ B11476817 1-[2-(2,4-Dimethylphenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium

1-[2-(2,4-Dimethylphenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium

Cat. No.: B11476817
M. Wt: 490.7 g/mol
InChI Key: POOCBUGAKLBJHL-UHFFFAOYSA-N
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Description

1-[2-(2,4-Dimethylphenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium is a complex organic compound with a molecular formula of C24H30NO5S2 This compound is known for its unique structural features, which include a pyridinium core, a furan ring, and multiple sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-Dimethylphenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium typically involves multi-step organic reactionsThe final step involves the formation of the pyridinium core through a cyclization reaction under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,4-Dimethylphenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[2-(2,4-Dimethylphenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(2,4-Dimethylphenyl)-4,5-bis(propylsulfonyl)-3-furyl]-3,5-dimethylpyridinium involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The compound’s unique structure allows it to engage in multiple pathways, making it a versatile tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C25H32NO5S2+

Molecular Weight

490.7 g/mol

IUPAC Name

1-[2-(2,4-dimethylphenyl)-4,5-bis(propylsulfonyl)furan-3-yl]-3,5-dimethylpyridin-1-ium

InChI

InChI=1S/C25H32NO5S2/c1-7-11-32(27,28)24-22(26-15-18(4)13-19(5)16-26)23(21-10-9-17(3)14-20(21)6)31-25(24)33(29,30)12-8-2/h9-10,13-16H,7-8,11-12H2,1-6H3/q+1

InChI Key

POOCBUGAKLBJHL-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=C(OC(=C1[N+]2=CC(=CC(=C2)C)C)C3=C(C=C(C=C3)C)C)S(=O)(=O)CCC

Origin of Product

United States

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